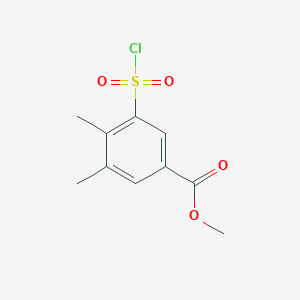

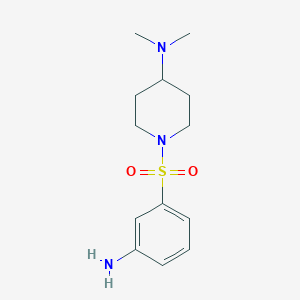

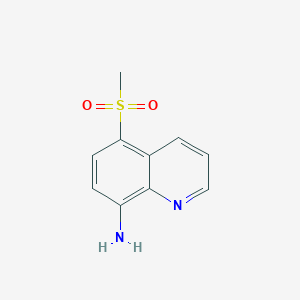

![molecular formula C13H21NO4 B1438821 2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid CAS No. 1177319-91-3](/img/structure/B1438821.png)

2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid

Descripción general

Descripción

“2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid” is a chemical compound with the CAS Number: 1177319-91-3 . It has a molecular weight of 255.31 . The compound is a solid at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is 2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid . The InChI Code is 1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16) .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación

Understanding Biocatalyst Inhibition

Carboxylic acids, including derivatives similar to 2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid, are noted for their biorenewable chemical potential and usage as precursors for various industrial chemicals. They have been observed to inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at certain concentrations, affecting microbial internal pH and cell membrane integrity. This insight is crucial for developing metabolic engineering strategies to enhance microbial robustness against carboxylic acid-induced stresses (Jarboe et al., 2013).

Biologically Active Compounds from Plants

Research into natural carboxylic acids derived from plants, which are structurally related to 2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid, reveals their significant biological activities. These compounds, such as rosmarinic and chicoric acids, exhibit a wide range of bioactivities including antioxidant, antimicrobial, and cytotoxic effects. Understanding the structure-activity relationships of these acids helps in evaluating their potential applications in pharmaceuticals and biotechnology (Godlewska-Żyłkiewicz et al., 2020).

Applications in Biomass Conversion

Lactic acid, a structurally related carboxylic acid, serves as a precursor for numerous value-added chemicals, demonstrating the versatility of carboxylic acids like 2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid in biomass conversion processes. This showcases the potential of using such compounds in the sustainable synthesis of bioplastics, biofuels, and other green chemicals, further emphasizing the role of carboxylic acids in advancing bio-based economy solutions (Gao et al., 2011).

Safety And Hazards

Propiedades

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-9-4-8(11(15)16)5-10(9)7-14/h8-10H,4-7H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUILIYSENMTGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC(CC2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656409 | |

| Record name | 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid | |

CAS RN |

1177319-91-3 | |

| Record name | 2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine](/img/structure/B1438739.png)

![3-[(2,2,2-Trifluoroethyl)amino]propan-1-ol](/img/structure/B1438754.png)

![4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline](/img/structure/B1438761.png)